Phenyl ((6-(furan-3-yl)pyridin-3-yl)methyl)carbamate
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Overview
Description
Phenyl ((6-(furan-3-yl)pyridin-3-yl)methyl)carbamate is an organic compound that features a complex structure combining a phenyl group, a furan ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl ((6-(furan-3-yl)pyridin-3-yl)methyl)carbamate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Synthesis of the pyridine ring: This step often involves the use of pyridine derivatives and suitable reagents to form the desired pyridine structure.
Coupling of the furan and pyridine rings: This can be done using cross-coupling reactions such as the Suzuki–Miyaura coupling, which employs palladium catalysts and boron reagents.
Introduction of the phenyl group: This step may involve electrophilic aromatic substitution reactions.
Formation of the carbamate group: This is typically achieved through the reaction of an amine with a chloroformate or similar reagent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Phenyl ((6-(furan-3-yl)pyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Phenyl ((6-(furan-3-yl)pyridin-3-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may serve as a ligand in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Phenyl ((6-(furan-3-yl)pyridin-3-yl)methyl)carbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan and pyridine rings can interact with biological macromolecules through hydrogen bonding, π-π interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
Phenyl ((6-(furan-3-yl)pyridin-3-yl)methyl)carbamate: Unique due to its combination of furan, pyridine, and phenyl groups.
Phenyl ((6-(thiophen-3-yl)pyridin-3-yl)methyl)carbamate: Similar structure but with a thiophene ring instead of a furan ring.
Phenyl ((6-(pyridin-3-yl)pyridin-3-yl)methyl)carbamate: Contains two pyridine rings instead of a furan ring.
Uniqueness
This compound is unique due to the presence of the furan ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets. The combination of these rings in a single molecule provides a versatile scaffold for the development of new compounds with diverse applications.
Properties
IUPAC Name |
phenyl N-[[6-(furan-3-yl)pyridin-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-17(22-15-4-2-1-3-5-15)19-11-13-6-7-16(18-10-13)14-8-9-21-12-14/h1-10,12H,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDKSYKADUHGNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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